molecular formula C7H8ClN B2693059 2-Chloro-3,6-dimethylpyridine CAS No. 72093-14-2

2-Chloro-3,6-dimethylpyridine

Cat. No.: B2693059
CAS No.: 72093-14-2
M. Wt: 141.6
InChI Key: XUBFMNFNLIDSCP-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring. This compound is widely used in various industrial and research applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-3,6-dimethylpyridine is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

While the exact mechanism of action of 2-Chloro-3,6-dimethylpyridine is not explicitly mentioned in the search results, it is suggested that the reaction with N2O5/SO2 did not go by the mechanism of an electrophilic aromatic substitution .

Safety and Hazards

2-Chloro-3,6-dimethylpyridine is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, washing hands thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Future Directions

2-Chloro-3,6-dimethylpyridine has potential applications in various industries such as fine chemicals, polymers, agrochemicals, etc . Future research could focus on developing more efficient synthesis methods and exploring its potential applications in other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dimethylpyridine typically involves the chlorination of 3,6-dimethylpyridine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-chloro-3,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBFMNFNLIDSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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